3-((4-methoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one
Description
3-((4-Methoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one is a substituted 1,2,4-triazin-5-one derivative characterized by a 4-methoxyphenethylamino group at position 3 of the triazinone core. This structural motif places it within a class of heterocyclic compounds known for diverse biological activities, including herbicidal, antimicrobial, and anticancer properties . The 4-methoxyphenethyl substituent introduces both lipophilic and electron-donating effects, which may enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethylamino]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-10-4-2-9(3-5-10)6-7-13-12-15-11(17)8-14-16-12/h2-5,8H,6-7H2,1H3,(H2,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRCOZJHLSBQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-methoxyphenethylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-methoxyphenethylamine attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the triazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the triazine ring can produce various triazine derivatives.
Scientific Research Applications
3-((4-Methoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((4-methoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-((4-methoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one, highlighting differences in substituents, synthesis routes, and biological activities:
Structural and Electronic Differences
- Substituent Position: Metamitron and isometamitron () demonstrate how positional isomerism (phenyl vs. methyl at C3/C6) alters physicochemical properties.
- Electron-Donating vs. In contrast, mercapto (‑SH) or thioxo (‑S=O) substituents () increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Hydrogen Bonding : Metamitron’s crystallinity is influenced by N–H···O hydrogen bonds (). The target compound’s 4-methoxyphenethyl group may disrupt such interactions, affecting solubility and bioavailability.
Key Research Findings
Positional Isomerism Matters: Metamitron and isometamitron () highlight how minor structural changes significantly alter bioactivity and physical properties.
Mercapto Group Enhances Reactivity : 3-Mercapto derivatives () are versatile intermediates for synthesizing herbicidal and antimicrobial agents.
Aromatic Substituents Improve Binding: Compounds with furylmethylene () or diethylaminobenzylidene () groups exhibit improved solubility and target affinity due to extended conjugation.
Biological Activity
3-((4-methoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazine ring substituted with a methoxyphenethyl group, which contributes to its distinct chemical properties. The synthesis typically involves the reaction of 4-methoxyphenethylamine with cyanuric chloride through nucleophilic substitution. This process can be optimized for high yield and purity using appropriate solvents and catalysts.
The biological activity of 3-((4-methoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Ongoing research aims to elucidate the precise pathways involved in its action.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.
Anticancer Activity
Recent studies suggest that 3-((4-methoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. Notably, the compound's ability to inhibit tumor growth in xenograft models has been documented.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Enzyme Inhibition | Modulates activity of specific enzymes involved in metabolic pathways |
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of 3-((4-methoxyphenethyl)amino)-1,2,4-triazin-5(4H)-one on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting that the compound triggers programmed cell death through intrinsic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
